![molecular formula C23H15Cl2NO5 B2760546 2-{[4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid CAS No. 439107-29-6](/img/structure/B2760546.png)

2-{[4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

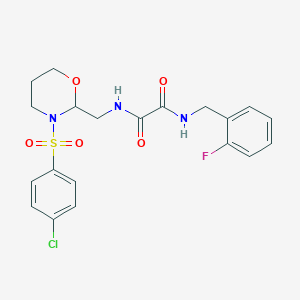

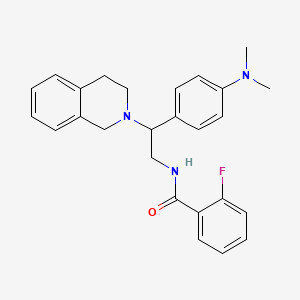

2-{[4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid is a useful research compound. Its molecular formula is C23H15Cl2NO5 and its molecular weight is 456.28. The purity is usually 95%.

BenchChem offers high-quality 2-{[4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Benzoxazine compounds and their derivatives are of significant interest in the field of organic chemistry for their synthesis and reactivity. For instance, the hydrolysis reactions of specific benzoxazine derivatives have been studied to understand their behavior under acidic conditions, revealing insights into their structural transformations and potential for generating useful intermediates for further chemical synthesis (Iwanami et al., 1964). Such reactions are pivotal for the development of new synthetic pathways and the creation of novel compounds with potential applications in various domains of chemistry and material science.

Material Science and Polymerization

Benzoxazines are notable for their applications in material science, particularly in the synthesis of polymers with desirable thermal and mechanical properties. Research has demonstrated the utility of multifunctional benzoxazines for creating polymers with low polymerization temperatures and diverse structures, which are advantageous for developing advanced materials with specific characteristics (Soto et al., 2016). These materials find applications in coatings, adhesives, and composite materials where enhanced performance is required.

Catalysis and Organic Synthesis

In the context of catalysis and organic synthesis, benzoxazine derivatives have been explored for their potential to act as intermediates in the synthesis of complex molecules. Studies on the palladium-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides with benzoxazine scaffolds underscore the versatility of these compounds in facilitating the formation of biaryl products under mild conditions (Yu et al., 2013). This highlights the role of benzoxazine derivatives in enabling efficient synthetic routes for the construction of pharmacologically relevant structures and other organic molecules.

Photoluminescence and Advanced Functional Materials

Benzoxazine-based compounds also exhibit potential in the creation of photoluminescent materials, as evidenced by studies on metal-organic polymers constructed from benzoxazine units. These materials demonstrate strong photoluminescence, making them candidates for applications in optoelectronics and sensing technologies (Chen et al., 2003).

Wirkmechanismus

Target of Action

It is known that similar compounds with a benzoxazinone core structure have been found to interact with various enzymes and receptors in the body .

Mode of Action

The presence of the dichlorobenzyl group could enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .

Pharmacokinetics

The presence of the carboxylic acid group could potentially enhance its water solubility, while the dichlorobenzyl group could improve its lipophilicity, both of which could influence its bioavailability .

Result of Action

Similar compounds have been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the stability of the compound could be affected by pH due to the presence of the carboxylic acid group .

Eigenschaften

IUPAC Name |

2-[4-[(3,4-dichlorophenyl)methyl]-3-oxo-1,4-benzoxazine-6-carbonyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl2NO5/c24-17-7-5-13(9-18(17)25)11-26-19-10-14(6-8-20(19)31-12-21(26)27)22(28)15-3-1-2-4-16(15)23(29)30/h1-10H,11-12H2,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZJRKFCHJWIPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)CC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[4-[(4-Ethoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2760463.png)

methanone](/img/structure/B2760464.png)

![4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2760466.png)

![N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2760470.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2760480.png)

![2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2760481.png)

![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2760484.png)

![7-[5-(2,4-dichlorophenyl)-2-furyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2760485.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2760486.png)